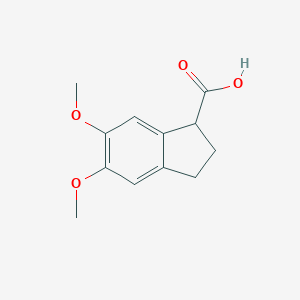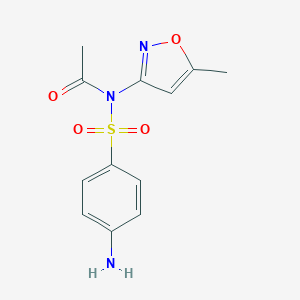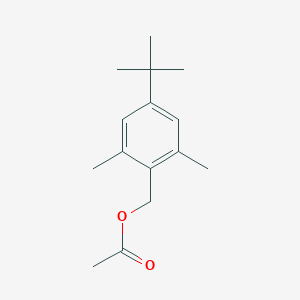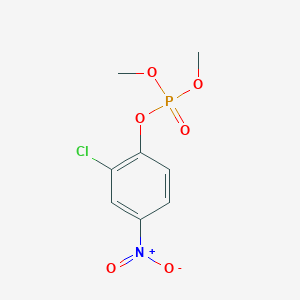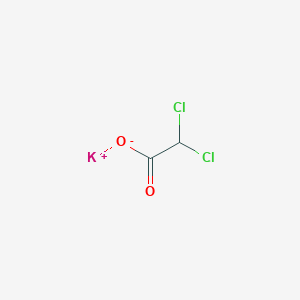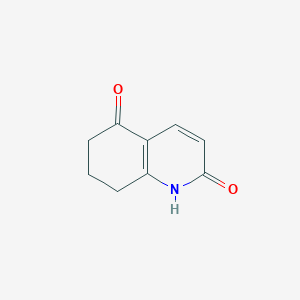
7,8-二氢喹啉-2,5(1H,6H)-二酮
概述
描述
7,8-Dihydroquinoline-2,5(1H,6H)-dione is an organic compound with the molecular formula C9H9NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
科学研究应用
7,8-Dihydroquinoline-2,5(1H,6H)-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroquinoline-2,5(1H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-dimethylaminomethylidenecyclohexane-1,3-diones with (1,3-thiazol-2-yl)acetonitriles in the presence of dimethylformamide dimethyl acetal. This reaction proceeds through intermediate 2-[2-(4-aryl-1,3-thiazol-2-yl)-2-cyanoethenyl]-3-oxocyclohex-1-en-1-olates, which are then isolated as piperidinium salts and used in further heterocyclization reactions with aromatic amines .
Industrial Production Methods
Industrial production methods for 7,8-Dihydroquinoline-2,5(1H,6H)-dione are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment.
化学反应分析
Types of Reactions
7,8-Dihydroquinoline-2,5(1H,6H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated quinoline compounds.
作用机制
The mechanism of action of 7,8-Dihydroquinoline-2,5(1H,6H)-dione involves its interaction with various molecular targets and pathways. Its effects are mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its use and the specific derivatives being studied.
相似化合物的比较
Similar Compounds
- 7,8-Dihydro-1H,6H-quinoline-2,5-dione
- 2,4,7,7-Tetramethyl-7,8-dihydro-5(6H)-quinolinone
- 7,7-Dimethyl-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione
Uniqueness
7,8-Dihydroquinoline-2,5(1H,6H)-dione is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and form diverse derivatives
属性
IUPAC Name |
1,6,7,8-tetrahydroquinoline-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-5H,1-3H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMQUQJTKCJMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=O)N2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165648 | |
| Record name | 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15450-69-8 | |
| Record name | 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15450-69-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5,6,7,8-hexahydroquinoline-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-7,8-DIHYDRO-5(6H)-QUINOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/517NCY12U7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to obtain 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives?
A1: Several synthetic routes have been explored for 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives. Two prominent methods include:
- From Morita–Baylis–Hillman Adducts: This method utilizes Morita–Baylis–Hillman adduct acetates, cyclohexane-1,3-diones, and ammonium acetate or primary amines in a one-pot reaction under solvent-free conditions to produce 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones in good to excellent yields [, ].
- From 1,3-Cyclohexadione: This three-step approach involves imidization of 1,3-cyclohexadione, followed by a Michael reaction-intermolecular cyclization, and finally an alkylation step to yield the desired 1-(prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione. This method also allows for the isolation of two configurational stereoisomers using chemical separation techniques [].
Q2: How is the structure of 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives confirmed?
A2: The structures of synthesized 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives are typically confirmed using a combination of spectroscopic techniques, including:
- 1H NMR: This technique provides information about the number and environment of hydrogen atoms in the molecule [].
- 2D NMR: This advanced technique helps determine the connectivity between different atoms in the molecule, further confirming the proposed structure [].
- HR-MS: High-resolution mass spectrometry provides the exact molecular mass of the compound, which is compared to the calculated mass for the proposed structure [].
Q3: Are there any studies focusing on the structure-activity relationship (SAR) of 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives?
A: While the provided research papers focus primarily on the synthesis of 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives [, , , , ], they do not delve into detailed SAR studies. Further research exploring the impact of structural modifications on the biological activity, potency, and selectivity of these compounds would be valuable.
Q4: Can 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives be synthesized with specific functional groups?
A4: Yes, researchers have successfully synthesized 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives containing specific functional groups. For instance:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
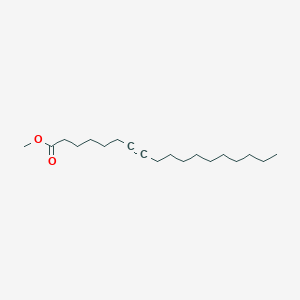
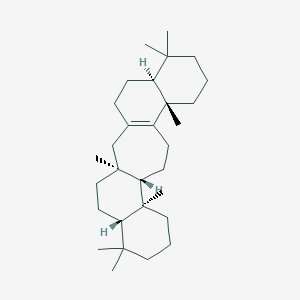
![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)
